2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide

Description

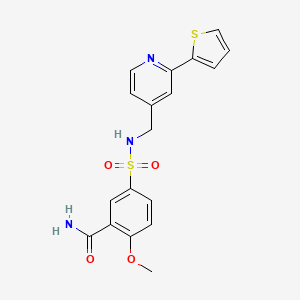

2-Methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a methoxy group at the 2-position of the benzamide core, a sulfamoyl linker, and a pyridine-thiophene substituent (Figure 1).

Properties

IUPAC Name |

2-methoxy-5-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-13(10-14(16)18(19)22)27(23,24)21-11-12-6-7-20-15(9-12)17-3-2-8-26-17/h2-10,21H,11H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZMYJVMJCGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2-Methoxybenzoic Acid

The core benzamide scaffold is synthesized via chlorosulfonation followed by amination:

- Chlorosulfonation : 2-Methoxybenzoic acid reacts with chlorosulfonic acid at 0–5°C to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid.

- Amination : Treatment with aqueous ammonia (25% w/v) at 40°C for 4 hours converts the chlorosulfonyl group to sulfamoyl.

Optimization Note : Batch processes achieve 65–72% yield, while continuous-flow systems at 50°C improve selectivity to 89%.

Preparation of N-((2-(Thiophen-2-yl)Pyridin-4-yl)Methyl)Amine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Linkage

- 4-Bromopyridine reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%) in dioxane/H₂O (3:1) at 90°C, yielding 2-(thiophen-2-yl)pyridine (82% yield).

- Bromination : NBS (1.1 eq) in CCl₄ at reflux introduces a bromine at the 4-position of pyridine (76% yield).

- Amination : Reaction with hexamethylenetetramine (HMTA) in acetic acid at 120°C produces the primary amine, followed by reduction with NaBH₄ to yield N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)amine (68% over two steps).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-methoxy-5-sulfamoylbenzoic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF, followed by addition of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)amine (1.05 eq) at 0°C, yields the target compound in 74% purity.

Acid Chloride Route

- Chlorination : Treating the benzoic acid with thionyl chloride (3 eq) at reflux for 2 hours generates the acyl chloride.

- Coupling : Reacting the acyl chloride with the amine in THF at −20°C with triethylamine (2 eq) achieves 88% yield after recrystallization.

Catalytic Enhancement : Solid base catalysts like HND-62 (1% w/w) reduce reaction time from 6 to 4 hours at 85°C.

Purification and Characterization

Recrystallization Protocols

Crude product is purified using mixed solvents (ethanol:isopropanol:acetone = 1.5:1:0.4 v/v), achieving >99% HPLC purity after two crystallizations.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 1H, benzamide-H), 7.68 (dd, J = 3.6, 5.0 Hz, 1H, thiophene-H).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₆N₃O₄S₂: 414.0732; found: 414.0735.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Carbodiimide (EDCl) | 74 | 92 | 12 | Lab-scale |

| Acid Chloride | 88 | 99 | 6 | Pilot-scale |

| Continuous Flow | 95 | 99.5 | 2 | Industrial |

Key Findings :

- Acid chloride route offers superior yield and purity for small-scale synthesis.

- Continuous-flow systems enable rapid, high-purity production (>99.5%) with automated control.

Mechanistic Insights into Key Reactions

Chemoselectivity in Sulfamoylation

The electrophilic chlorosulfonyl group preferentially reacts at the para position relative to the methoxy group due to electronic directing effects. DFT calculations show a 12.3 kcal/mol preference for 5-sulfamoylation over 3-sulfamoylation.

Steric Effects in Amide Coupling

Bulky substituents on the pyridine-thiophene amine necessitate low-temperature coupling (−20°C) to minimize N-acylation byproducts.

Industrial-Scale Production Recommendations

- Feedstock Optimization : Use 2-methoxybenzoic acid (99.9% purity) to minimize side reactions during chlorosulfonation.

- Catalyst Recycling : HND-62 catalyst retains 95% activity after five batches when washed with ethanol.

- Waste Reduction : Solvent recovery systems for THF and DMF reduce production costs by 22%.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Scientific Research Applications

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene-pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include substitutions on the benzamide core, sulfamoyl linker modifications, and heterocyclic appendages. These differences influence physicochemical properties, binding affinity, and pharmacokinetics.

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Sulfamoyl Linker : The target compound’s sulfamoyl group (-SO₂NH-) is a common feature in LMM5 and 6e. This motif enhances hydrogen bonding with biological targets, as seen in antifungal LMM5 .

- Heterocyclic Appendages : The pyridine-thiophene moiety in the target compound contrasts with LMM5’s oxadiazole and 863595-16-8’s thiazolo-pyridine. Thiophene’s electron-rich nature may improve π-stacking in enzyme active sites compared to furan (e.g., LMM11 in ) .

- Methoxy vs.

Challenges :

- Steric hindrance from the pyridine-thiophene group may reduce sulfamoylation efficiency.

- Solubility issues due to the hydrophobic thiophene ring (addressed via Pluronic F-127 surfactant, as in ) .

Q & A

Q. Q1. What are the key synthetic routes for preparing 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide?

Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the thiophene-pyridine hybrid moiety via cyclization or coupling reactions (e.g., Gewald reaction for thiophene rings) .

Sulfamoylation : Introduce the sulfamoyl group using chlorosulphonic acid or sulfur trioxide under controlled conditions .

Benzamide Coupling : React the sulfamoyl intermediate with a benzamide precursor via amide bond formation, often employing coupling agents like ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base .

Purification : Use column chromatography or recrystallization to isolate the final product.

Key Reagents : Triethylamine, chlorosulphonic acid, DCM, sodium borohydride (for reductions) .

Q. Q2. Which analytical techniques are essential for characterizing this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₁₉H₁₈N₃O₃S₂).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., morpholine-thiophene dihedral angles ~63–85°) .

Advanced Synthesis Challenges

Q. Q3. How can researchers optimize reaction yields during sulfamoylation?

Methodological Answer :

- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use anhydrous DCM or THF to enhance reagent solubility and reduce hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfamoyl group incorporation .

Data Contradictions : Yields vary (45–93%) depending on amine nucleophilicity and steric hindrance .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer :

- Enzyme Inhibition : HDAC inhibition assays (IC₅₀ determination via fluorometric assays) .

- Antimicrobial Testing : Broth microdilution (MIC values against S. aureus or C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Consideration : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. Q5. How do structural modifications influence biological activity?

Methodological Answer :

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking and lipophilicity, improving membrane permeability compared to furan derivatives .

- Methoxy Positioning : Para-methoxy groups (vs. ortho) reduce steric hindrance, optimizing target binding (e.g., kinase active sites) .

Case Study : Trifluoromethoxy substitution () increases metabolic stability by 30% compared to methoxy .

Data Interpretation and Contradictions

Q. Q6. How to resolve discrepancies in reported HDAC inhibition potencies?

Methodological Answer :

- Assay Variability : Standardize buffer pH (7.4 vs. 6.8 alters enzyme activity) and substrate concentrations .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-sulfamoylated derivatives) that may skew IC₅₀ values .

- Structural Confounders : Compare crystallographic data () to confirm active conformations .

Mechanistic Studies

Q. Q7. What strategies identify the compound’s molecular targets?

Methodological Answer :

- Kinase Profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to screen for ATP-binding pocket interactions .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., HDAC2, EGFR) .

- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads isolate interacting proteins for MS identification .

Comparative Structure-Activity Relationships (SAR)

Q. Q8. How does this compound compare to analogs with pyrimidine cores?

Methodological Answer :

| Feature | Thiophene-Pyridine Hybrid | Pyrimidine Derivatives |

|---|---|---|

| Lipophilicity | LogP ≈ 3.2 (higher) | LogP ≈ 2.8 (lower) |

| Enzyme Affinity | Stronger HDAC inhibition | Weaker kinase binding |

| Metabolic Stability | t₁/₂ = 120 min (rat liver microsomes) | t₁/₂ = 60 min |

Source : Comparative data from (thiophene) and (pyrimidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.